propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride
Description
Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride is a chiral amino acid ester hydrochloride derived from L-valine. Structurally, it consists of an (2S)-2-amino-3-methylbutanoate (valine) backbone esterified with isopropyl alcohol (propan-2-yl) and protonated as a hydrochloride salt. This compound is commonly used as a pharmaceutical intermediate, particularly in peptide synthesis and prodrug development, due to its stability and solubility properties .
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)7(9)8(10)11-6(3)4;/h5-7H,9H2,1-4H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQDDUMWIYOHDY-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride typically involves esterification reactions. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Scientific Research Applications
1. Asymmetric Synthesis:
Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride serves as a chiral auxiliary in asymmetric synthesis. It stabilizes transition states that favor the formation of one enantiomer over another, which is critical for synthesizing biologically active compounds where chirality is essential for efficacy.
2. Pharmaceutical Chemistry:
The compound plays a pivotal role in drug development, particularly in the synthesis of amino acid derivatives that can act as intermediates in pharmaceutical formulations. Its ability to influence stereochemistry makes it valuable for creating compounds with specific biological activities.
3. Biochemical Studies:
Research involving this compound has been conducted to explore its interactions with various biomolecules. Studies have indicated that this compound can affect metabolic pathways and influence cellular responses, making it a candidate for further investigation in metabolic research .
Case Studies
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical pathways and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound belongs to a class of valine-derived ester hydrochlorides. Key structural analogs include:
Key Observations :
- Solubility : Smaller esters (methyl, ethyl) exhibit higher aqueous solubility, while bulkier groups (isopropyl, benzyl) enhance lipid solubility, influencing their pharmacokinetic profiles .
- Reactivity : Allyl esters (e.g., prop-2-en-1-yl) offer functional handles for further chemical modifications .
Biological Activity
Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride, commonly known as a derivative of amino acid compounds, has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its structural characteristics, biological interactions, and potential applications in drug development.
Chemical Structure and Properties
Chemical Formula : C₈H₁₈ClNO₂
Molecular Weight : 181.66 g/mol
CAS Number : 66854-99-7
IUPAC Name : Propan-2-yl (2S)-2-amino-3-methylbutanoate; hydrochloride
The compound features a propan-2-yl group attached to the amino acid backbone of 2-aminobutanoic acid. The hydrochloride salt form enhances its solubility, making it suitable for various biochemical applications .
Biological Activities
This compound exhibits several notable biological activities:
- Pharmacological Properties : The compound is significant in organic synthesis and pharmaceutical research, where it may serve as a precursor for synthesizing biologically active compounds . Its structural properties allow it to participate in various biochemical reactions, potentially leading to the development of new therapeutic agents.
- Interaction with Transporters : Studies indicate that this compound may interact with peptide transporters, influencing the absorption and bioavailability of drugs. For instance, related compounds have been shown to affect the transport activity of human PEPT1, which is crucial for the uptake of dipeptides and certain drugs in the intestines .
- Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes such as aminopeptidase N (APN/CD13) and matrix metalloproteinase-2 (MMP-2). These enzymes play significant roles in various physiological processes, including protein metabolism and tissue remodeling .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features of comparable compounds:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| (S)-tert-Butyl 2-amino-3-methylbutanoate hydrochloride | 13518-40-6 | 1.00 | Similar structure; used as a building block in drug synthesis |
| tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | 69320-89-4 | 0.95 | Features an additional methyl group; potential use in metabolic studies |
| (S)-tert-butyl 3-amino-4-methylpentanoate hydrochloride | 213475-52-6 | 0.93 | Related structure; may exhibit different biological activities |
| (2S)-2-(methylamino)-3-phenypropanoic acid;hydrochloride | 53956-05-1 | 0.95 | Contains a phenyl group; studied for its effects on neurotransmission |
This table illustrates the unique characteristics of this compound while highlighting its potential applications across various domains of research and industry .
Case Study 1: Enzymatic Inhibition
A study evaluated the inhibitory effects of this compound on aminopeptidase N. The compound exhibited an IC50 value comparable to known inhibitors, suggesting its potential as a therapeutic agent targeting this enzyme .
Case Study 2: Transport Mechanism Exploration
Research involving radiotracer uptake studies indicated that derivatives similar to this compound could modulate peptide transporter activity. Although not directly transported by hPEPT1, these compounds showed competitive inhibition against substrate transport, indicating their relevance in drug design .
Q & A
Q. How can researchers optimize the synthesis of propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride to improve yield and purity?
- Methodological Answer : The synthesis typically involves esterification of (2S)-2-amino-3-methylbutanoic acid with propan-2-ol, followed by hydrochloride salt formation. Key steps include:
- Amine Protection : Use Boc anhydride to protect the α-amino group, minimizing side reactions .
- Esterification : Employ coupling reagents like HATU or EDC in anhydrous conditions to activate the carboxylic acid .
- Deprotection and Salt Formation : Treat with HCl in dioxane or diethyl ether to remove the Boc group and precipitate the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC or HPLC. Purity can be enhanced by recrystallization from ethanol/ether mixtures .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR (DMSO-) resolves chiral center integrity and salt formation (e.g., δ 9.00 ppm for NH) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 196.1 for CHClNO) .
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column, comparing retention times against standards .
Q. How should researchers handle and store this compound to ensure stability in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight, corrosion-resistant containers at 2–8°C, protected from moisture and light .
- Handling : Use in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with water, which may hydrolyze the ester .
- Stability Testing : Perform accelerated degradation studies under varied pH, temperature, and humidity. Monitor via HPLC to identify degradation products (e.g., free amino acid or isopropyl alcohol) .
Advanced Research Questions
Q. What strategies can resolve contradictions in enantiomeric purity data for this chiral compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Compare retention times with (2R)-enantiomer standards .
- Circular Dichroism (CD) : Measure CD spectra (190–250 nm) to confirm the (2S)-configuration. A positive Cotton effect at ~210 nm is indicative .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures and analyzing diffraction patterns .
Q. How can computational modeling predict the biological activity or metabolic pathways of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like amino acid transporters or proteases. Validate with experimental IC values .
- MD Simulations : Run GROMACS simulations to assess stability in physiological conditions (e.g., solvation in water, ionized states) .
- ADMET Prediction : Tools like SwissADME predict absorption (LogP ≈ 1.2) and metabolism (e.g., esterase-mediated hydrolysis) .
Q. What experimental designs are suitable for studying this compound's role in peptide synthesis or enzyme inhibition?
- Methodological Answer :
- Peptide Coupling : Use as a protected amino acid ester in solid-phase synthesis. Activate with HOBt/DCC and monitor coupling efficiency via Kaiser test .
- Enzyme Assays : Test inhibition of serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Calculate via Dixon plots .
- Structural Analysis : Co-crystallize with target enzymes and perform X-ray crystallography to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
